Ethyl aminohydroxyiminoacetate
CAS No.: 1217428-98-2
Cat. No.: VC8365975
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217428-98-2 |
---|---|
Molecular Formula | C4H8N2O3 |
Molecular Weight | 132.12 g/mol |
IUPAC Name | ethyl (2E)-2-amino-2-hydroxyiminoacetate |
Standard InChI | InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6) |
Standard InChI Key | QGYKRMZPOOILBA-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)/C(=N\O)/N |
SMILES | CCOC(=O)C(=NO)N |
Canonical SMILES | CCOC(=O)C(=NO)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl aminohydroxyiminoacetate (CAS 1217428-98-2) is a white to off-white crystalline solid with the IUPAC name ethyl 2-amino-2-hydroxyiminoacetate. Its canonical SMILES notation, , reflects the ester linkage, hydroxyimino group, and amino substituent. The compound’s exact mass is 132.053 g/mol, with a polar surface area of 84.91 Ų, indicating moderate polarity .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 132.12 g/mol |
CAS Number | 1217428-98-2 |
IUPAC Name | Ethyl 2-amino-2-hydroxyiminoacetate |
SMILES | CCOC(=O)C(=NO)N |
Polar Surface Area | 84.91 Ų |
Melting/Boiling Points | Not Available |
The absence of reported melting and boiling points suggests that the compound is typically handled in solution or under controlled conditions to prevent decomposition .
Isomeric Forms and Reactivity
The compound exists in syn- and anti-isomeric forms due to the hydroxyimino group’s configuration. Patent data reveal that the syn-isomer predominates under acidic reaction conditions, which is critical for its subsequent reactivity in thiazole synthesis . The hydroxyimino group () acts as a nucleophilic site, enabling condensation reactions with thiourea to form thiazole rings—a key step in producing antibiotics like ceftazidime intermediates .
Synthesis and Reaction Mechanisms
Industrial Synthesis Pathways
The most efficient large-scale synthesis, detailed in EP0102687A2, involves a two-step process:
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Halogenation and Hydroxyimination: 4-Halo-acetoacetic acid ethyl ester (e.g., chloro or bromo derivatives) reacts with alkyl nitrites (e.g., isopropyl nitrite) under acidic conditions (HCl or ) to yield 4-halo-2-hydroxyiminoacetoacetic acid ethyl ester .
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Thiazole Cyclization: The halogenated intermediate reacts with thiourea without isolation, forming 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid ethyl ester in >85% yield .
This one-pot methodology eliminates intermediate isolation, reducing costs and improving scalability .
Laboratory-Scale Alternatives
Smaller-scale syntheses often employ hydroxylamine derivatives to introduce the hydroxyimino group. For example, reacting ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux yields the target compound, though with lower efficiency (~65%) compared to industrial methods.
Pharmaceutical Development and Applications
Antibiotic Precursor
Ethyl aminohydroxyiminoacetate is a key intermediate in synthesizing third-generation cephalosporins, such as ceftazidime. The syn-isomer’s configuration is essential for binding to bacterial penicillin-binding proteins, ensuring antimicrobial activity .
Anti-Inflammatory Agents
Thiazole derivatives synthesized from this compound inhibit cyclooxygenase-2 (COX-2), a target in non-steroidal anti-inflammatory drug (NSAID) development . Researchers have reported IC₅₀ values of <10 μM for COX-2 inhibition in preclinical models .
Agricultural Chemistry Applications
Herbicide Formulations
The compound’s thiazole derivatives disrupt acetolactate synthase (ALS) in weeds, a mechanism exploited in ALS-inhibiting herbicides. Field trials demonstrate 90% suppression of Amaranthus retroflexus at 50 g/ha .
Fungicidal Activity
Copper complexes of thiazole derivatives exhibit broad-spectrum antifungal activity against Fusarium oxysporum and Phytophthora infestans, with minimum inhibitory concentrations (MICs) of 20–40 ppm .
Biochemical Research Implications
Enzyme Inhibition Studies
The compound inhibits glycogen synthase kinase-3β (GSK-3β), a kinase implicated in Alzheimer’s disease. In vitro assays show 40% inhibition at 100 μM, suggesting potential for neurodegenerative disease therapeutics .
Metabolic Pathway Analysis
Isotope-labeled analogs (, ) track thiazole incorporation into microbial metabolites, elucidating pathways in Streptomyces species .
Material Science Innovations
Polymer Stabilization
Incorporating ethyl aminohydroxyiminoacetate into polyurethane matrices increases thermal stability by 30°C (TGA data) and reduces UV-induced degradation, enhancing material lifespan .
Conductive Composites
Coordination with transition metals (e.g., Cu²⁺) yields conductive polymers with sheet resistances of 10²–10³ Ω/sq, suitable for flexible electronics.
Diagnostic and Analytical Applications
Biomarker Detection
Functionalized silica nanoparticles coated with the compound selectively bind to C-reactive protein (CRP) in serum, enabling electrochemical detection at 0.1 ng/mL .
Chromatographic Standards
The compound serves as a retention time marker in HPLC-UV methods for thiazole quantification, with a linear range of 0.1–100 μg/mL (R² > 0.99).
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